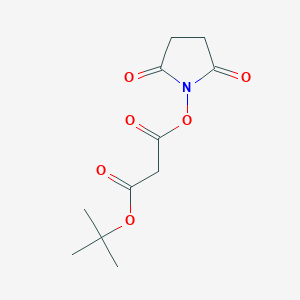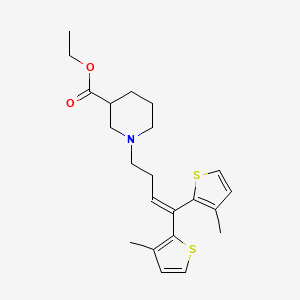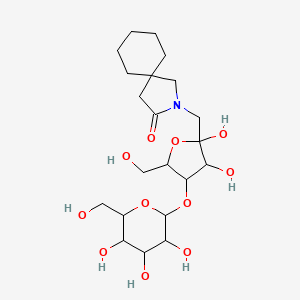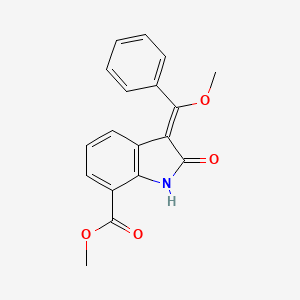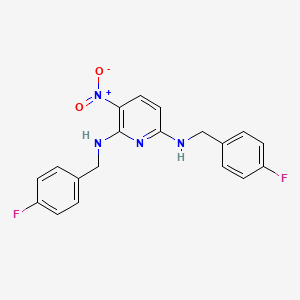
N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Substitution: Introduction of the 4-fluorobenzyl groups to the pyridine ring.
Amidation: Formation of the diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: The fluorobenzyl groups might be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Studies: Use in studies to understand its interaction with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Material Production:
Wirkmechanismus
The mechanism of action for “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the fluorobenzyl and nitro groups.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyridine and nitro groups.
Uniqueness
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C19H16F2N4O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24) |
InChI-Schlüssel |
AAINTQCCGMHNHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
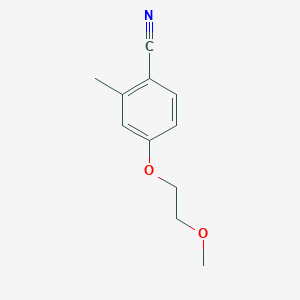

![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)

